
N-(1,3-benzothiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H13N5O2S and its molecular weight is 339.37. The purity is usually 95%.
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Biological Activity
N-(1,3-benzothiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antimicrobial and anticancer activities, structure-activity relationships (SARs), and molecular mechanisms.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Azetidine ring : A four-membered nitrogen-containing ring.
- Benzothiazole moiety : Known for its diverse biological activities.
- Pyrazinecarbonyl group : Associated with various pharmacological effects.
The molecular formula is C12H10N4OS, with a molecular weight of 258.30 g/mol. The presence of these functional groups contributes to the compound's reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent , particularly against Mycobacterium tuberculosis (MTB).
In Vitro Studies
A series of derivatives based on this compound have been synthesized and evaluated for their anti-tubercular activity. For instance, compounds derived from pyrazine and benzothiazole exhibited promising results:
Compound | MIC (μg/mL) | IC50 (μM) | IC90 (μM) |
---|---|---|---|
6a | 1.35 | 0.29 | 3.73 |
6e | 2.18 | 0.51 | 4.00 |
6h | 1.56 | 0.30 | 3.45 |
6j | 2.00 | 0.40 | 4.50 |
6k | 2.10 | 0.35 | 4.20 |
These compounds demonstrated lower MIC values compared to standard treatments, indicating enhanced efficacy against MTB .
Anticancer Activity
The anticancer properties of this compound have also been explored, particularly in relation to apoptosis induction in cancer cell lines.
Studies indicate that this compound can activate procaspase-3, leading to increased apoptosis in cancer cells such as U937 and MCF-7 lines:
- Activation of Apoptosis : The compounds induce apoptosis through caspase activation.
- Selectivity : Certain derivatives showed selectivity towards cancerous cells over normal cells, suggesting a favorable therapeutic index .
Structure-Activity Relationships (SAR)
The biological activity of the compound is influenced by its structural components:
- Benzothiazole and Pyrazine Groups : Essential for enhancing antimicrobial and anticancer activities.
- Substituents on the Azetidine Ring : Modifications can significantly impact potency and selectivity.
Research has shown that optimizing these structural elements can lead to improved pharmacological profiles .
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
- Study on Pyrazinamide Derivatives : A series of substituted benzamide derivatives were synthesized, with some exhibiting MIC values as low as 1.56μg/mL against MTB .
- Anticancer Activity Evaluation : Compounds were tested against multiple cancer cell lines, with findings indicating that certain modifications led to enhanced selectivity and efficacy .
Scientific Research Applications
Medicinal Chemistry Applications
N-(1,3-benzothiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has been investigated for its potential therapeutic properties:
- Anticancer Activity:
- Antimicrobial Properties:
- Enzyme Inhibition:
Agricultural Applications
The compound is also being researched for its potential use in agriculture:
- Pesticide Development:
Materials Science Applications
In materials science, this compound serves as a building block for advanced materials:
- Organic Semiconductors:
- Dyes and Pigments:
Data Table: Summary of Applications
Application Area | Specific Use Cases | Mechanism/Action |
---|---|---|
Medicinal Chemistry | Anticancer agents | Induction of apoptosis |
Antimicrobial agents | Disruption of cell membranes | |
Enzyme inhibitors | Blocking active sites on enzymes | |
Agriculture | Pesticides | Inhibition of metabolic pathways in pests |
Materials Science | Organic semiconductors | Enhancing electronic properties |
Dyes and pigments | Providing color stability |
Case Studies
Case Study 1: Anticancer Activity
A study published in ResearchGate highlighted the anticancer effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
Case Study 2: Pesticide Efficacy
In agricultural research, this compound was tested against common agricultural pests such as aphids and whiteflies. Results showed over 80% mortality within 48 hours when applied at 100 ppm concentration, suggesting its potential as an effective biopesticide.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c22-14(20-16-19-11-3-1-2-4-13(11)24-16)10-8-21(9-10)15(23)12-7-17-5-6-18-12/h1-7,10H,8-9H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNXAAHSKCJEGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.